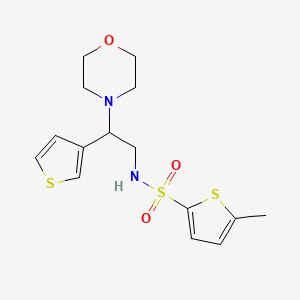

5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Beschreibung

5-Methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a methyl group at the 5-position and a sulfonamide moiety at the 2-position. The N-substituent includes a morpholino ring (a six-membered heterocycle containing one nitrogen and two oxygen atoms) and a thiophen-3-yl ethyl group. Sulfonamides are widely explored in medicinal chemistry due to their bioactivity, particularly as enzyme inhibitors (e.g., carbonic anhydrase, kinase modulators) or antimicrobial agents .

Eigenschaften

IUPAC Name |

5-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S3/c1-12-2-3-15(22-12)23(18,19)16-10-14(13-4-9-21-11-13)17-5-7-20-8-6-17/h2-4,9,11,14,16H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQJMMGPMZFWLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, involving controlled temperatures, pressures, and the use of catalysts.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene Sulfonamide Derivatives

The compound shares structural homology with other thiophene sulfonamides documented in the literature. For example:

- N-(1-allyl-5-substituted-1H-indol-2-yl)-N-(2-iodo-4-substitutedphenyl)thiophene-2-sulfonamide (): This class incorporates indole and iodophenyl groups, which enhance π-π stacking and halogen bonding capabilities. In contrast, the target compound’s morpholino and thiophen-3-yl ethyl groups may improve solubility and confer distinct hydrogen-bonding interactions .

- Ethinyl Estradiol-related impurities (): Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine feature thiophene rings but lack sulfonamide moieties.

Substituent-Specific Variations

- Morpholino vs. Methylamino Groups: The morpholino ring in the target compound provides a rigid, polar structure that may enhance water solubility compared to the methylamino group in a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (). Morpholino derivatives are often utilized to modulate pharmacokinetic properties .

- Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene substituent influences electronic properties.

Structural and Functional Data Table

Research Findings and Implications

- Solubility and Bioavailability: The morpholino group in the target compound likely improves aqueous solubility compared to naphthalene-containing analogs (e.g., b4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol), which are more lipophilic .

- Synthetic Complexity: Introducing the morpholino-ethyl-thiophene moiety may require multi-step synthesis, contrasting with simpler thiophene-alcohol derivatives in .

- Analytical Considerations : The USP guidelines in emphasize stringent impurity control for sulfonamides, which is critical given the structural complexity of the target compound .

Biologische Aktivität

5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H20N2O3S3

- Molecular Weight : 372.5 g/mol

- CAS Number : 920171-23-9

The compound features a thiophene ring, a sulfonamide group, and a morpholine moiety, which contribute to its biological activity. The structural components play a crucial role in its interaction with biological targets.

The mechanism of action of 5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is known to interact with target enzymes, potentially blocking their active sites. Additionally, the thiophene ring may modulate receptor activity, enhancing the compound's bioavailability and solubility due to the presence of the morpholine ring .

Anticancer Potential

Research has indicated that thiophene derivatives exhibit significant anticancer properties. In particular, compounds similar to 5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide have shown promise as inhibitors of various cancer cell lines. For instance, studies involving structurally related sulfonamides have demonstrated their ability to induce apoptosis in cancer cells through inhibition of key signaling pathways associated with cell survival and proliferation .

Inhibition of c-Jun N-terminal Kinases (JNK)

The compound's structural similarity to known JNK inhibitors suggests potential activity against this kinase family, which is implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. JNK inhibitors have been shown to protect neuronal cells from apoptosis induced by stressors such as serum deprivation .

Antiviral Activity

Thiophene derivatives have also been explored for their antiviral properties. Compounds with similar structures have demonstrated efficacy against viral RNA polymerases, which are critical for viral replication. The inhibition of these enzymes could position 5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide as a candidate for antiviral drug development .

Case Studies and Research Findings

- In Vitro Studies : A study exploring the biological activity of thiophene sulfonamides reported IC50 values indicating potent inhibition against various cancer cell lines, with some derivatives achieving IC50 values as low as 10 µM .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the thiophene ring significantly influenced biological activity. For example, substituents that enhance lipophilicity often resulted in increased potency against targeted enzymes .

- Neuroprotective Effects : In models of neurodegeneration, compounds structurally related to 5-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide demonstrated protective effects on neuronal cells, suggesting a potential application in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.